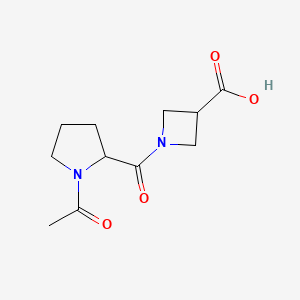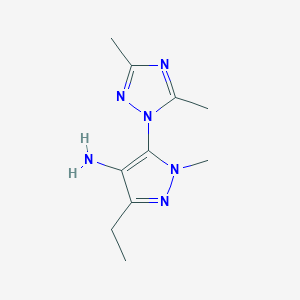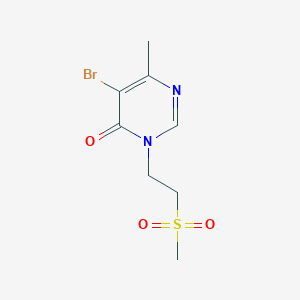![molecular formula C18H26B2O4S2 B1444341 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene CAS No. 924894-85-9](/img/structure/B1444341.png)
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene
Descripción general
Descripción
The compound contains two boronic ester groups (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) attached to a thieno[3,2-b]thiophene core. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . Thieno[3,2-b]thiophene is a sulfur-containing heterocycle and is often used in the synthesis of conjugated polymers for organic electronics .
Molecular Structure Analysis
The compound likely has a planar structure due to the conjugation in the thieno[3,2-b]thiophene core. The boronic ester groups may add some steric bulk .Chemical Reactions Analysis
Boronic esters are known to participate in various types of cross-coupling reactions, such as Suzuki-Miyaura cross-coupling . The thieno[3,2-b]thiophene core may undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the presence of any substituents. Boronic esters are typically stable under normal conditions but can hydrolyze to form boronic acids .Aplicaciones Científicas De Investigación
Polymer Synthesis
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene is utilized in the synthesis of deeply colored polymers. These polymers, such as P1–P4, exhibit significant molecular weights, solubility in common organic solvents, and potential applications in optoelectronic devices (Welterlich, Charov & Tieke, 2012).
Organic Semiconductor Design
This compound has been used in the design of organic semiconductors. A notable example is its use in creating a semiconductor that can be doped by protonic acid in both solution and solid-state, yielding enhanced electrical conductivity and broad absorption in the near-infrared range (Yin et al., 2022).
Electrochromic Properties
In the field of electrochemistry, this compound contributes to the development of electrochromic conducting polymers. These polymers are characterized by low redox switching potentials and stability in the conducting state, making them suitable for applications in electrochromic devices (Sotzing, Reynolds & Steel, 1996).
Optical and Electronic Material Development
The compound is instrumental in tailoring the optoelectronic properties of various polymers. For instance, it's used in homopolymers with different electron acceptor moieties to achieve broad spectral absorptions and low-lying molecular orbitals, which are crucial for optoelectronic applications (Goker, Sarigul & Toppare, 2020).
Mecanismo De Acción
Target of Action
It is used as a charge transport material in field effect transistors . The high carrier mobility of this compound is due to the conjugation of the fused ring system and the high concentration of sulfur atoms .
Mode of Action
The compound serves as a versatile ligand and is readily employed as a monomer for Suzuki cross-coupling reactions and amination reactions .
Biochemical Pathways
It is known that the compound is involved in the synthesis of poly(phenylenevinylene) for 2d semiconducting materials, through aldol condensation .
Pharmacokinetics
The boronic acid ester group improves the solubility and also enhances the charge transport properties .
Result of Action
The result of the compound’s action is the formation of covalent organic frameworks (COFs) used as porous materials and semiconducting polymers . These COFs synthesized from the compound are ideal for post-functionalization after the polymer network is formed .
Action Environment
It is known that the compound has a melting point of 290-294°c and a predicted boiling point of 5010±450 °C . It is stored at 2-8°C .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophen-2-yl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26B2O4S2/c1-15(2)16(3,4)22-19(21-15)13-9-11-12(25-13)10-14(26-11)20-23-17(5,6)18(7,8)24-20/h9-10H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWCRHWJNFQUSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C=C(S3)B4OC(C(O4)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26B2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10730346 | |
| Record name | 2,2'-(Thieno[3,2-b]thiene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10730346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
924894-85-9 | |
| Record name | 2,2'-(Thieno[3,2-b]thiene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10730346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



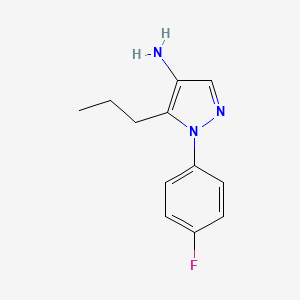
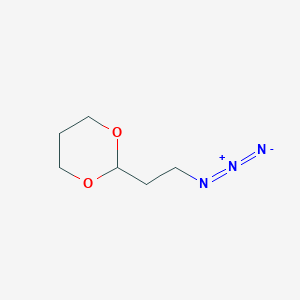
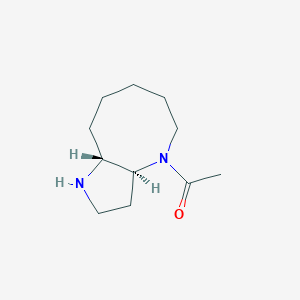
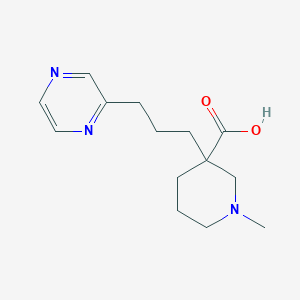
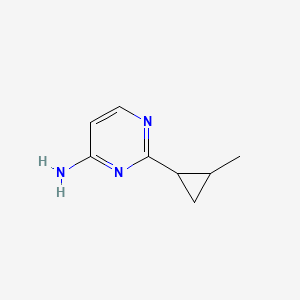
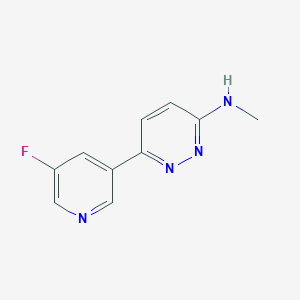
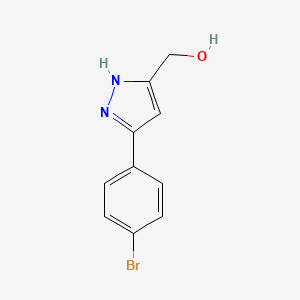
![2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1444268.png)
![5-Bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1444269.png)
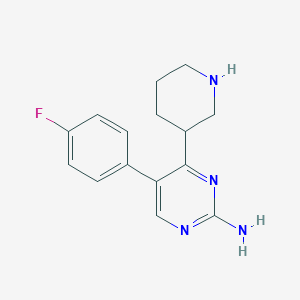
![1-[3-(5-Bromo-1,3-thiazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B1444273.png)
